(2-Amino-4,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula and a molecular weight of 211.21 g/mol. This compound is characterized by an amino group and two methoxy groups positioned on a phenyl ring, making it a derivative of phenylacetic acid. The unique arrangement of these functional groups contributes to its distinctive chemical properties and biological activities. The IUPAC name for this compound is 2-(2-amino-4,5-dimethoxyphenyl)acetic acid, and its structural formula highlights the presence of both electron-donating methoxy groups and an electron-withdrawing carboxylic acid group, which can influence its reactivity and interaction with biological targets .
The chemical reactivity of (2-amino-4,5-dimethoxyphenyl)acetic acid can be attributed to its functional groups. Key reactions include:
These reactions make (2-amino-4,5-dimethoxyphenyl)acetic acid a versatile intermediate in organic synthesis .
Research has indicated that (2-amino-4,5-dimethoxyphenyl)acetic acid exhibits several biological activities:
The synthesis of (2-amino-4,5-dimethoxyphenyl)acetic acid typically involves several steps:
Industrial methods may involve optimization for larger-scale production using continuous flow reactors and automated systems for reagent addition .
(2-Amino-4,5-dimethoxyphenyl)acetic acid has several applications across various fields:
Studies on the interactions of (2-amino-4,5-dimethoxyphenyl)acetic acid have revealed its ability to bind with specific receptors and enzymes:
Several compounds share structural similarities with (2-amino-4,5-dimethoxyphenyl)acetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | Contains a bromo substituent instead of an amino group at the 2-position | |
| 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | Different positional isomerism affecting reactivity | |
| 2-Amino-2-(2-fluoro-4,5-dimethoxyphenyl)acetic acid | Fluoro substituent introduces different electronic properties |
These compounds highlight the uniqueness of (2-amino-4,5-dimethoxyphenyl)acetic acid due to its specific substitution pattern and potential for varied biological activity stemming from the functional groups present .